molecular formula C17H17NO5 B8620665 2-(4-Methoxyphenyl)-2-(phenylmethoxycarbonylamino)acetic acid

2-(4-Methoxyphenyl)-2-(phenylmethoxycarbonylamino)acetic acid

Katalognummer: B8620665
Molekulargewicht: 315.32 g/mol
InChI-Schlüssel: JLUUHWJEACIFDO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(4-Methoxyphenyl)-2-(phenylmethoxycarbonylamino)acetic acid is an organic compound that features a benzyloxycarbonyl-protected amino group and a methoxy-substituted phenyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Methoxyphenyl)-2-(phenylmethoxycarbonylamino)acetic acid typically involves the protection of an amino acid derivative with a benzyloxycarbonyl (Cbz) group. The general synthetic route includes:

    Protection of the amino group: The amino group of the starting material is protected using benzyloxycarbonyl chloride in the presence of a base such as sodium carbonate.

    Introduction of the methoxyphenyl group: The protected amino acid is then reacted with 4-methoxybenzyl bromide under basic conditions to introduce the methoxyphenyl group.

Industrial Production Methods: Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors and automated synthesis equipment to ensure consistent quality and efficiency.

Types of Reactions:

    Oxidation: The methoxy group can undergo oxidation to form a corresponding phenol derivative.

    Reduction: The benzyloxycarbonyl group can be removed by catalytic hydrogenation to yield the free amine.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: Nucleophiles such as sodium methoxide or other alkoxides under basic conditions.

Major Products:

    Oxidation: 2-{[(Benzyloxy)carbonyl]amino}-2-(4-hydroxyphenyl)acetic acid.

    Reduction: 2-amino-2-(4-methoxyphenyl)acetic acid.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

2-(4-Methoxyphenyl)-2-(phenylmethoxycarbonylamino)acetic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals.

    Biology: Studied for its potential as a building block in peptide synthesis, where the benzyloxycarbonyl group serves as a protecting group for amino acids.

    Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in drug development.

    Industry: Utilized in the production of fine chemicals and as a reagent in various organic synthesis processes.

Wirkmechanismus

The mechanism of action of 2-(4-Methoxyphenyl)-2-(phenylmethoxycarbonylamino)acetic acid largely depends on its use and the context in which it is applied. In peptide synthesis, the benzyloxycarbonyl group protects the amino group from unwanted reactions, allowing for selective deprotection and subsequent reactions. The methoxyphenyl group can participate in various chemical reactions, contributing to the compound’s versatility.

Vergleich Mit ähnlichen Verbindungen

    2-{[(Benzyloxy)carbonyl]amino}-2-(4-hydroxyphenyl)acetic acid: Similar structure but with a hydroxy group instead of a methoxy group.

    2-{[(Benzyloxy)carbonyl]amino}-2-(4-chlorophenyl)acetic acid: Contains a chloro group instead of a methoxy group.

    2-{[(Benzyloxy)carbonyl]amino}-2-(4-nitrophenyl)acetic acid: Features a nitro group instead of a methoxy group.

Uniqueness: The presence of the methoxy group in 2-(4-Methoxyphenyl)-2-(phenylmethoxycarbonylamino)acetic acid imparts unique electronic and steric properties that can influence its reactivity and interactions in chemical and biological systems. This makes it distinct from its analogs with different substituents.

Eigenschaften

Molekularformel

C17H17NO5

Molekulargewicht

315.32 g/mol

IUPAC-Name

2-(4-methoxyphenyl)-2-(phenylmethoxycarbonylamino)acetic acid

InChI

InChI=1S/C17H17NO5/c1-22-14-9-7-13(8-10-14)15(16(19)20)18-17(21)23-11-12-5-3-2-4-6-12/h2-10,15H,11H2,1H3,(H,18,21)(H,19,20)

InChI-Schlüssel

JLUUHWJEACIFDO-UHFFFAOYSA-N

Kanonische SMILES

COC1=CC=C(C=C1)C(C(=O)O)NC(=O)OCC2=CC=CC=C2

Herkunft des Produkts

United States

Synthesis routes and methods

Procedure details

Name
NC(=O)CCC(=O)NOC(=O)OCc1ccccc1
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.